
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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描述
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6. The purity is usually 95%.
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生物活性
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound belonging to the class of benzamide derivatives. Its unique structure features an ethoxy group, a tetrahydroquinoline moiety, and a piperazine substituent. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The molecular formula of this compound is C26H35N3O2, with a molecular weight of 421.6 g/mol. The structural features include:
Feature | Description |
---|---|
Ethoxy Group | Attached to the benzene ring |
Tetrahydroquinoline | Provides potential neuroactive properties |
Piperazine Substituent | Enhances interaction with biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-cancer properties through the following mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways involved in neuroprotection and cognitive function.
- Enzyme Inhibition : It has been suggested that it may inhibit certain metabolic enzymes, which can lead to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The tetrahydroquinoline structure suggests potential neuroprotective effects. Studies have shown that compounds with similar structures can enhance cognitive function and protect against neurodegenerative diseases.
Enzyme Inhibition
Preliminary data indicate that this compound may inhibit cholinesterase enzymes (AChE and BChE), which are crucial in managing conditions like Alzheimer's disease.
Case Studies
Several case studies have explored the biological activity of related compounds in the same class:
- Study on Cholinesterase Inhibition : A related compound demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, suggesting moderate inhibitory activity comparable to known inhibitors like physostigmine .
- Anticancer Screening : A series of benzamide derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations .
Research Findings
Recent research findings highlight the diverse biological activities associated with this compound:
Activity Type | Finding |
---|---|
Anticancer | Inhibits cancer cell proliferation |
Neuroprotective | Potential enhancement of cognitive functions |
Enzyme Inhibition | Moderate inhibition of cholinesterase enzymes |
常见问题
Q. Basic: What are the critical steps in synthesizing 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, and how are intermediates characterized?
Answer:
The synthesis involves three key steps:
Tetrahydroquinoline core formation : Likely via a Pictet-Spengler reaction between an aldehyde and an amine under acidic conditions to generate the 1-methyl-1,2,3,4-tetrahydroquinoline moiety .
Piperazine functionalization : Alkylation of 4-methylpiperazine using reagents like methyl iodide or chloroethyl intermediates to introduce the 4-methylpiperazin-1-yl group .
Benzamide coupling : Reaction of 4-ethoxybenzoyl chloride with the amine-containing intermediate (e.g., via EDC/HOBt-mediated amidation).
Characterization methods :
- NMR (¹H/¹³C) to confirm regiochemistry and purity.
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
- HPLC (≥95% purity threshold) to assess intermediate purity before proceeding .
Q. Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically resolved?
Answer:
Conflicts may arise from:
- Solvent polarity effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding or conformational changes .
- Residual impurities : Use gradient HPLC with UV/Vis detection (λ = 254 nm) to isolate and identify byproducts.
- Tautomerism or rotameric equilibria : Variable-temperature NMR (VT-NMR) to observe dynamic processes, or 2D-COSY/NOESY to confirm spatial correlations .
- Statistical validation : Apply principal component analysis (PCA) to batch data to pinpoint outlier batches .
Q. Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Cellular viability assays : MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC₅₀ determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research) with positive controls like donepezil .
Q. Advanced: What computational strategies are recommended to predict binding modes and optimize pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases, GPCRs). Parameterize force fields for the ethoxy and methylpiperazinyl groups .
- ADMET prediction : SwissADME or pkCSM to assess solubility (LogS), blood-brain barrier permeability (BBBP), and CYP450 inhibition risks .
- MD simulations : GROMACS/NAMD for >100 ns trajectories to evaluate conformational stability in lipid bilayers or aqueous environments .
Q. Basic: How is the purity of the final compound validated, and what thresholds are acceptable for biological testing?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm and 254 nm. Purity ≥95% is standard for in vitro assays .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (<0.5% weight loss below 150°C) .
Q. Advanced: How can reaction pathways for unexpected byproducts (e.g., dimerization) be elucidated?
Answer:
- Mechanistic studies : Isotope labeling (e.g., ¹³C or ²H) to trace bond formation in dimeric byproducts.
- High-resolution mass spectrometry (HRMS) : Identify exact masses of byproducts and propose structures via fragmentation patterns .
- Kinetic profiling : Monitor reaction progress via inline IR spectroscopy to detect intermediates and optimize quenching times .
Q. Basic: What structural analogs of this compound have been studied, and how do their activities compare?
Answer:
Key analogs include:
- N1-isobutyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide : Reduced CNS activity due to lack of piperazine .
- 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides : Enhanced acetylcholinesterase inhibition (IC₅₀ ~10 µM vs. ~25 µM for the target compound) .
- N-(2,3-dimethoxyphenyl)-4-ethoxybenzamide : Lower solubility (LogP = 3.2 vs. 2.8) but higher thermal stability .
Q. Advanced: What strategies mitigate challenges in scaling up the synthesis (e.g., low yields in coupling steps)?
Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 2 h) and improve amidation yields by 15–20% .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener and higher-yielding alkylations .
- Flow chemistry : Continuous processing for exothermic steps (e.g., piperazine alkylation) to enhance reproducibility and safety .
Q. Basic: What spectroscopic techniques are critical for confirming the compound’s stereochemistry?
Answer:
- NOESY NMR : Detect spatial proximity between the ethoxy group and tetrahydroquinoline protons to confirm relative configuration .
- Circular dichroism (CD) : Assign absolute stereochemistry if chiral centers are present (e.g., tetrahydroquinoline C1-methyl group) .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., piperazine salts) to validate bond angles and torsion .
Q. Advanced: How can machine learning models enhance the design of derivatives with improved target selectivity?
Answer:
- QSAR modeling : Train random forest or neural network models on bioactivity datasets (pIC₅₀ values) to predict substituent effects .
- Fragment-based design : Use DeepFrag or AutoGrow4 to prioritize substituents (e.g., replacing ethoxy with trifluoromethoxy) for enhanced binding .
- Bayesian optimization : Iteratively refine synthesis conditions (temperature, catalyst loading) to maximize yield and selectivity .
属性
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-4-32-23-10-7-20(8-11-23)26(31)27-19-25(30-16-14-28(2)15-17-30)22-9-12-24-21(18-22)6-5-13-29(24)3/h7-12,18,25H,4-6,13-17,19H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHJLSAFBWDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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